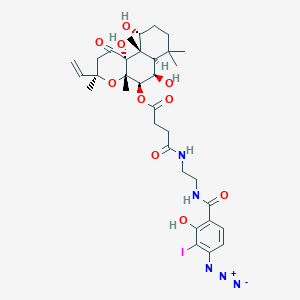

![molecular formula C7H6N2S B044365 Thieno[3,2-b]pyridin-6-amine CAS No. 115063-92-8](/img/structure/B44365.png)

Thieno[3,2-b]pyridin-6-amine

Übersicht

Beschreibung

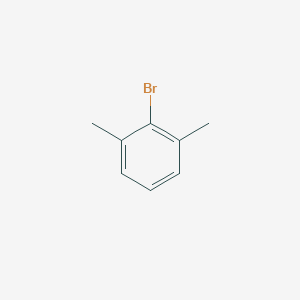

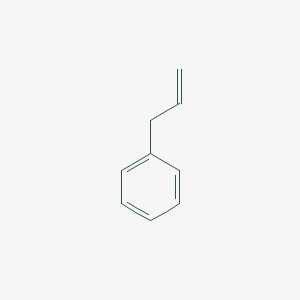

Thieno[3,2-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6N2S . It is also known as thieno[3,2-b]pyridin-6-amine dihydrochloride .

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridin-6-amine and its derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones .Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridin-6-amine is characterized by a thiophene ring fused with a pyridine ring . The InChI code for this compound is 1S/C7H6N2S.2ClH/c8-5-3-7-6(9-4-5)1-2-10-7;;/h1-4H,8H2;2*1H .Chemical Reactions Analysis

Thieno[3,2-b]pyridin-6-amine and its derivatives are often involved in reactions that lead to the formation of various biologically active compounds . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridin-6-amine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 223.13 .Wissenschaftliche Forschungsanwendungen

- Thieno[3,2-b]pyridin-6-amine derivatives have shown promise as potential anticancer agents. Computational models predict their cell-based anticancer activity . For instance, compound h2, containing a pyrazolo[3,4-b]pyridin-6-one scaffold, exhibited activity against multiple tumor cell lines .

Anticancer Agents

Mycobacterial Research

Wirkmechanismus

Target of Action

Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that has been reported to have various pharmacological and biological utilities . It has been reported as a Pim-1 kinase inhibitor , which plays a crucial role in cell cycle progression, apoptosis, and transcription. It also acts as a modulator of multidrug resistance , which is a significant challenge in the treatment of various diseases, including cancer.

Mode of Action

It is known to inhibit the pim-1 kinase , which could lead to the suppression of cell proliferation and induction of apoptosis. It also modulates multidrug resistance, potentially by interacting with drug efflux pumps or altering drug metabolism .

Biochemical Pathways

Thieno[3,2-b]pyridin-6-amine affects several biochemical pathways due to its interaction with Pim-1 kinase and its role in multidrug resistance. Pim-1 kinase is involved in several signaling pathways related to cell growth and survival. By inhibiting this kinase, Thieno[3,2-b]pyridin-6-amine may disrupt these pathways, leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of Pim-1 kinase and modulation of multidrug resistance by Thieno[3,2-b]pyridin-6-amine can lead to several molecular and cellular effects. These include the suppression of cell proliferation, induction of apoptosis, and potential reversal of drug resistance . These effects could have therapeutic implications in diseases such as cancer.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

thieno[3,2-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPHVTQYZYJBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602983 | |

| Record name | Thieno[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridin-6-amine | |

CAS RN |

115063-92-8 | |

| Record name | Thieno[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

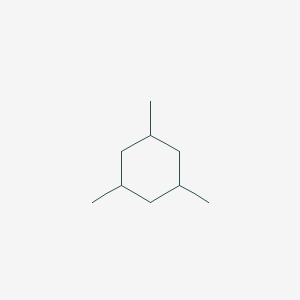

![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)

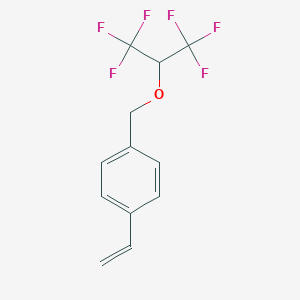

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)

![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)

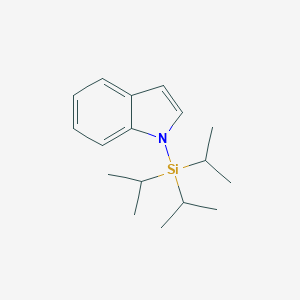

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)